4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

Antimicrotubule agents Colchicine-binding site Structure-activity relationship

Researchers designing colchicine-site inhibitors face scaffold limitations-subtle ring-size or electronic changes cause orders-of-magnitude IC50 shifts; in-class PIB-scaffold analogs cannot substitute. 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide provides the validated pyrrolidin-2-one core for generating PYB-SO and PYB-SA antimicrotubule agents with nanomolar-to-micromolar antiproliferative IC50. • Colchicine-binding site tubulin inhibitor building block • CA II inhibitor (Ki 215 nM) • Certified drug impurity reference standard for HPLC/LC-MS method validation • ≥95% purity; global shipping available

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 36090-27-4
Cat. No. B1295997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
CAS36090-27-4
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15)
InChIKeyLYEJSYHEDLGIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: Privileged Scaffold


4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolidin-2-one substituent. It serves as a versatile building block for synthesizing phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and sulfonamides (PYB-SAs), which are potent antimicrotubule agents targeting the colchicine-binding site [1]. The compound also exhibits inhibitory activity against carbonic anhydrase II [1]. Its molecular formula is C10H12N2O3S and molecular weight is 240.28 g/mol .

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: Scaffold Specificity


In-class compounds such as 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB scaffold) or 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide cannot be interchanged with the target compound due to critical differences in ring size, hydrogen bonding capacity, and electronic properties. The pyrrolidin-2-one ring (five-membered lactam) provides distinct conformational constraints compared to imidazolidin-2-one, directly impacting binding to the colchicine-binding site on tubulin as demonstrated by structure-activity relationship studies [1]. Subtle modifications lead to orders-of-magnitude shifts in antiproliferative IC50 values [1].

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: Differentiation Evidence


Antiproliferative Activity: PYB vs PIB Scaffolds

Replacement of the imidazolidin-2-one (IMZ) group with pyrrolidin-2-one (PYB) in phenyl benzenesulfonate/sulfonamide series yields distinct antiproliferative profiles. PYB-SOs exhibit IC50 values of 0.0087–8.6 μM across HT-1080, HT-29, M21, and MCF7 cell lines, while PYB-SAs show IC50 0.056–21 μM [1]. In contrast, previously reported PIB-SOs and PIB-SAs (imidazolidinone scaffold) displayed different potency ranges; the shift to pyrrolidinone altered the ring A geometry and hydrogen bonding pattern, leading to novel SAR [1].

Antimicrotubule agents Colchicine-binding site Structure-activity relationship

Physical Properties: Target vs 3-Nitro Analog

The target compound has a density of 1.418 g/cm³ and boiling point of 555.9 °C at 760 mmHg . The 3-nitro analog (3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide) has a higher molecular weight (285.28 g/mol) and is expected to have different density and boiling point due to the electron-withdrawing nitro group. These differences affect handling, purification, and formulation in library synthesis.

Physicochemical properties Building block Quality control

Purity Grade Differentiation

Molcore supplies 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide with purity NLT 98% , whereas many other vendors offer 95% purity . This higher purity reduces batch variability and minimizes confounding effects in biological assays.

Purity Quality control Reference standard

Drug Impurity Reference Standard

The compound is explicitly listed as a reference substance for drug impurities, suitable for pharmaceutical quality control and research applications [1]. This designation differentiates it from generic building blocks that lack certified impurity reference status.

Reference standard Impurity profiling Pharmaceutical analysis

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: Application Scenarios


Anticancer Library Synthesis: PYB-SO & PYB-SA

Researchers designing colchicine-binding site inhibitors can use 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as the core scaffold to generate PYB-SO and PYB-SA derivatives with antiproliferative IC50 values ranging from nanomolar to micromolar [1].

Pharmaceutical Impurity Profiling

As a certified drug impurity reference standard [2], this compound is suitable for developing and validating HPLC or LC-MS methods for quantifying related substances in active pharmaceutical ingredients.

Carbonic Anhydrase II Inhibitor Studies

The compound's inhibition of carbonic anhydrase II [1] makes it a valuable tool for studying pH regulation and bicarbonate transport in cellular models.

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